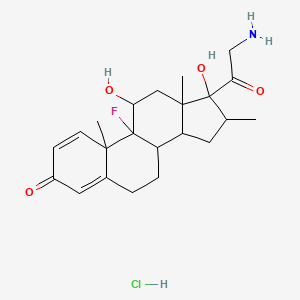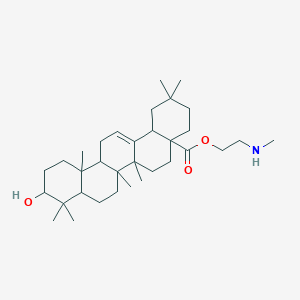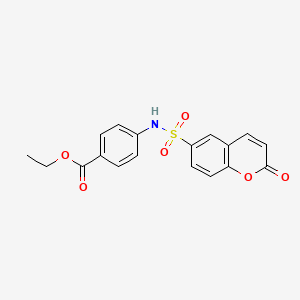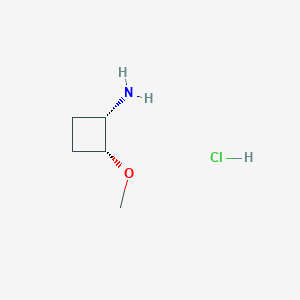![molecular formula C16H17NO5 B12278200 3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is a research chemical with the molecular formula C16H17NO5 and a molecular weight of 303.31 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid typically involves the use of metal-free synthetic routes. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as Cu(I) or Ru(II) . due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of eco-friendly and cost-effective reagents and conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its various applications in research and industry.
類似化合物との比較
Similar Compounds
Uniqueness
3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its utility in diverse research applications make it a valuable compound in scientific studies.
特性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC名 |
3-[oxan-2-yloxy(phenyl)methyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H17NO5/c18-16(19)12-10-21-17-14(12)15(11-6-2-1-3-7-11)22-13-8-4-5-9-20-13/h1-3,6-7,10,13,15H,4-5,8-9H2,(H,18,19) |
InChIキー |
CTEKQMBDOVQCNP-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OC(C2=CC=CC=C2)C3=NOC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)



![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
